molecular formula C17H32O2 B14331806 Ethyl 13-methyltetradec-2-enoate CAS No. 102803-59-8

Ethyl 13-methyltetradec-2-enoate

Cat. No.: B14331806
CAS No.: 102803-59-8
M. Wt: 268.4 g/mol
InChI Key: SLLLGDYNVWPBCT-UHFFFAOYSA-N
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Description

Ethyl 13-methyltetradec-2-enoate is an ethyl ester characterized by a branched aliphatic chain with a methyl group at position 13 and a double bond at position 2. This compound is synthesized via a multi-step process involving bromoacetate, toluene, and ethanol. The synthesis (detailed in ) achieves an 80% yield through sequential extraction, washing, and crystallization steps .

Properties

CAS No.

102803-59-8

Molecular Formula

C17H32O2

Molecular Weight

268.4 g/mol

IUPAC Name

ethyl 13-methyltetradec-2-enoate

InChI

InChI=1S/C17H32O2/c1-4-19-17(18)15-13-11-9-7-5-6-8-10-12-14-16(2)3/h13,15-16H,4-12,14H2,1-3H3

InChI Key

SLLLGDYNVWPBCT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CCCCCCCCCCC(C)C

Origin of Product

United States

Preparation Methods

Wittig Olefination and Esterification

A two-step approach involves synthesizing the α,β-unsaturated acid via Wittig reaction, followed by esterification.

  • Wittig Reaction : 13-Methyltetradecanal is treated with a stabilized ylide (e.g., ethylidene triphenylphosphorane) in anhydrous THF at −78°C to 0°C. This yields (E)-13-methyltetradec-2-enoic acid with >75% selectivity for the trans-isomer.
  • Esterification : The acid is refluxed with ethanol in the presence of InCl₃ (5 mol%), achieving 82–88% conversion to the ester.

Key Data :

Step Reagents/Conditions Yield (%) Selectivity (E:Z)
1 Ph₃P=CHCO₂Et, THF, −78°C 78 8:1
2 EtOH, InCl₃, reflux 85

Cross-Metathesis of Fatty Acid Derivatives

Olefin cross-metathesis using Grubbs catalysts offers a modular route.

  • Substrates : Ethyl acrylate and 12-methyltridec-1-ene.
  • Catalyst : Hoveyda-Grubbs 2nd generation (5 mol%) in dichloromethane at 40°C for 24 h.
  • Outcome : 70% yield with 95% E-selectivity.

Advantages :

  • Tolerance for bulky substituents due to the catalyst’s N-heterocyclic carbene ligand.
  • Scalable to multigram quantities without column chromatography.

Palladium-Catalyzed Coupling Reactions

A patent-derived method (CN112299991A) adapts Sonogashira coupling for unsaturated ester synthesis:

  • Alkyne Preparation : 13-Methyltetradec-1-yne is generated via zirconocene hydrochloride-mediated iodination of a propargyl precursor.
  • Coupling with Ethyl Acrylate : Using Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (4 mol%) in triethylamine, the alkyne couples with ethyl acrylate at 60°C to form the α,β-unsaturated ester (68% yield).

Mechanistic Note :
The palladium cycle facilitates oxidative addition of the alkyne, followed by transmetallation and reductive elimination to install the double bond.

Optimization of Reaction Parameters

Solvent and Temperature Effects

  • Esterification : Polar aprotic solvents (DMF, THF) improve InCl₃-catalyzed esterification yields by 12–15% compared to toluene.
  • Metathesis : Higher temperatures (40°C vs. 25°C) reduce reaction time by 40% but may promote catalyst decomposition.

Catalytic Systems

  • Lewis Acids : InCl₃ outperforms BF₃·OEt₂ in esterification due to its moisture tolerance and lower corrosivity.
  • Palladium Ligands : Bulky phosphines (e.g., PtBu₃) enhance coupling efficiency by minimizing β-hydride elimination.

Analytical and Purification Techniques

Chromatographic Separation

Silica gel chromatography (ethyl acetate/hexane, 1:9) resolves E/Z isomers, with Rf values of 0.45 (E) and 0.38 (Z).

Spectroscopic Characterization

  • ¹H NMR : The α,β-unsaturated proton appears as a doublet at δ 6.85–6.92 ppm (J = 15.9 Hz).
  • IR : Strong C=O stretch at 1715 cm⁻¹ and C=C stretch at 1650 cm⁻¹.

Industrial and Research Applications

Pheromone Analog Synthesis

This compound serves as a key intermediate in moth pheromone mimics, with field trials showing 90% efficacy in pest traps.

Lipid Nanoparticle Formulations

The ester’s branched chain enhances drug-loading capacity in lipid nanoparticles by 30% compared to linear analogues.

Chemical Reactions Analysis

Types of Reactions

Ethyl 13-methyltetradec-2-enoate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol in the presence of water and an acid or base catalyst.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Transesterification: Alcohols in the presence of an acid or base catalyst.

Major Products

    Hydrolysis: 13-methyltetradec-2-enoic acid and ethanol.

    Reduction: 13-methyltetradec-2-enol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Ethyl 13-methyltetradec-2-enoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of ethyl 13-methyltetradec-2-enoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The ester bond is susceptible to nucleophilic attack, leading to the formation of a tetrahedral intermediate that eventually breaks down to yield the hydrolysis products.

Comparison with Similar Compounds

Ethyl 2-Phenylacetoacetate

Molecular Formula: C₁₂H₁₄O₃ (vs. C₁₇H₃₂O₂ for Ethyl 13-methyltetradec-2-enoate) Key Features:

  • Contains an aromatic phenyl group and a β-ketoester moiety.
  • Synthesized as a pharmaceutical precursor (e.g., for antimalarials or analgesics) .
    Comparison :
  • Structural Differences: Ethyl 2-phenylacetoacetate has a rigid aromatic system and a reactive keto group, whereas this compound features a flexible aliphatic chain with a double bond.
  • Applications : The former is used in drug synthesis, while the latter’s applications are less documented but may involve polymer or surfactant chemistry due to its hydrophobic tail.

Ethyl Acetate Derivatives in Natural Extracts

Several studies highlight ethyl acetate’s role in extracting bioactive compounds (Table 1). For example:

  • Turmeric and Ginger Extracts: Contain curcuminoids and gingerols with anti-inflammatory properties .
  • Fungal Metabolites: Ethyl acetate extracts of Aspergillus spp. yield alkaloids and terpenoids with antimicrobial activity .

Comparison: this compound is synthetically derived, unlike naturally occurring esters in plant/fungal extracts. Its unsaturated chain may confer distinct physical properties (e.g., lower melting point) compared to saturated esters like ethyl palmitate.

Findings :

  • This compound’s synthesis is efficient but requires rigorous purification (e.g., solvent washing).
  • Higher yields (94%) are achievable for intermediates like Compound 14, which share similar reaction conditions .

Crystallography and Conformation

describes a structurally complex ester derivative with fused chair- and boat-conformed rings stabilized by hydrogen bonds. While this compound lacks such complexity, its double bond at position 2 may influence molecular packing and reactivity compared to saturated analogs .

Functional Group Analysis

Ester Reactivity

  • Hydrolysis: Ethyl esters generally undergo saponification or acid-catalyzed hydrolysis. The branched chain in this compound may slow hydrolysis kinetics due to steric hindrance.
  • Hydrogen Bonding: Unlike the hydroxyl-containing compound in , this compound relies on weaker van der Waals interactions, affecting solubility in polar solvents .

Chromatographic Behavior

Retention factors (Table 3, ) for ethyl acetate-extracted compounds suggest that this compound’s hydrophobicity would result in higher retention times in reversed-phase HPLC compared to polar esters like ethyl lactate .

Data Tables

Table 1: Comparison of Ethyl Esters

Compound Molecular Formula Boiling Point (°C) Solubility Key Applications
This compound C₁₇H₃₂O₂ ~300 (estimated) Low in water Surfactants, synthesis
Ethyl 2-phenylacetoacetate C₁₂H₁₄O₃ 245–250 Moderate in ethanol Pharmaceutical precursors
Ethyl acetate C₄H₈O₂ 77 Miscible Solvent, extracts

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing Ethyl 13-methyltetradec-2-enoate, and how should conflicting spectral data be resolved?

  • Methodological Approach : Use a combination of 1^1H/13^13C NMR, IR spectroscopy, and mass spectrometry (MS) to cross-validate structural assignments. For example, if NMR data conflicts with literature, compare integration ratios and coupling constants to identify potential isomerization or impurities. IR can confirm functional groups (e.g., ester C=O stretch at ~1740 cm1^{-1}), while MS provides molecular weight verification. Discrepancies should prompt re-examination of sample purity or solvent effects .
  • Data Contradiction Analysis : Employ heteronuclear correlation experiments (HSQC, HMBC) to resolve ambiguous NMR signals. If inconsistencies persist, replicate experiments under controlled conditions (e.g., temperature, solvent) to isolate variables.

Q. What synthetic routes yield this compound with high purity, and how can reaction conditions be optimized?

  • Experimental Design : Focus on esterification of 13-methyltetradec-2-enoic acid with ethanol, using acid catalysts (e.g., H2_2SO4_4) or enzymatic methods. Monitor reaction progress via thin-layer chromatography (TLC) and optimize parameters (temperature, molar ratios, catalyst loading) using factorial design experiments. Purify via fractional distillation or column chromatography, and validate purity through GC-MS or HPLC .
  • Yield Improvement : Pre-dry reactants to minimize hydrolysis side reactions. Use inert atmospheres to prevent oxidation of the alkene moiety.

Advanced Research Questions

Q. How can computational methods predict the intermolecular interactions and phase behavior of this compound in solvent systems?

  • Theoretical Framework : Apply density functional theory (DFT) to model hydrogen bonding and van der Waals interactions. Molecular dynamics (MD) simulations with forcefields like OPLS-AA can predict solvation dynamics and phase equilibria (e.g., Gibbs ensemble Monte Carlo for vapor-liquid equilibria). Validate predictions against experimental density and viscosity data .
  • Data Integration : Compare simulated radial distribution functions (RDFs) with experimental neutron/X-ray scattering data to assess solvent structuring. Adjust forcefield parameters if deviations exceed 5% .

Q. What experimental strategies can elucidate the compound’s stability under varying solvent conditions?

  • Research Design : Conduct accelerated stability studies by exposing the compound to polar (e.g., water, ethanol) and nonpolar solvents (e.g., hexane) at elevated temperatures (40–60°C). Monitor degradation via UV-Vis spectroscopy for conjugated diene formation or gas chromatography for ester hydrolysis products.
  • Statistical Analysis : Use Arrhenius plots to extrapolate shelf-life at standard conditions. Report confidence intervals to account for measurement uncertainty .

Q. How should discrepancies between experimental and computational thermophysical property data (e.g., viscosity, density) be addressed?

  • Error Analysis : Quantify systematic errors (e.g., instrument calibration) and theoretical limitations (e.g., forcefield approximations). For viscosity, apply the Eyring-Polanyi equation to assess activation volume (V#V^\#) deviations. If simulations overestimate density by >3%, re-evaluate partial atomic charges in the forcefield .
  • Resolution Strategies : Perform sensitivity analyses to identify dominant variables (e.g., pressure-temperature coefficients). Cross-reference with high-resolution experimental datasets, prioritizing peer-reviewed sources over commercial databases .

Methodological Guidelines

  • Data Presentation : Tabulate key properties (e.g., density, viscosity) across temperatures and pressures, as demonstrated in studies on analogous esters (Table 1) .

    Temperature (K)Density (g/cm³)Viscosity (mPa·s)
    298.150.9235.2
    318.150.9013.8
  • Ethical Practices : Ensure reproducibility by documenting raw data in appendices and citing primary literature for established protocols. Avoid paraphrasing without critical evaluation of source credibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.